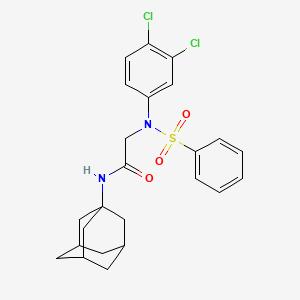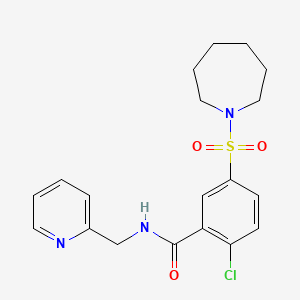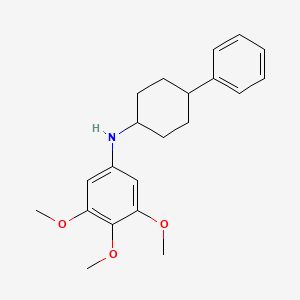![molecular formula C18H21NO4S B5202623 ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)
ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as EGb-761, is a standardized extract of Ginkgo biloba leaves. It is a widely used dietary supplement that has been extensively studied for its potential health benefits.
Mécanisme D'action
The active compounds in ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, flavonoids and terpenoids, have been shown to have a variety of effects on the body. They are potent antioxidants, which means they can neutralize free radicals and protect cells from oxidative damage. They also have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, they have been shown to improve blood flow and enhance cognitive function.
Biochemical and Physiological Effects:
ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function, memory, and attention in both healthy individuals and those with cognitive impairment. It has also been shown to improve blood flow, reduce inflammation, and protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is that it is a well-studied and standardized extract. This means that researchers can be confident in the quality and consistency of the extract they are using. However, one limitation is that the active compounds in ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can vary depending on the source of the Ginkgo biloba leaves used to make the extract. This can make it difficult to compare results between studies.
Orientations Futures
There are many potential future directions for research on ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is its potential use in the treatment of Alzheimer's disease and other forms of dementia. Additionally, there is ongoing research on the effects of ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate on cardiovascular health, vision, and hearing. Finally, there is interest in developing new formulations of ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate that may be more effective or have fewer side effects than the current standardized extract.
Méthodes De Synthèse
Ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is obtained from the leaves of Ginkgo biloba through a standardized extraction process. The leaves are first harvested and dried, then extracted with a solvent such as acetone or ethanol. The extract is then purified and standardized to contain a specific concentration of flavonoids and terpenoids, the active compounds in Ginkgo biloba.
Applications De Recherche Scientifique
Ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, dementia, and cognitive impairment.
Propriétés
IUPAC Name |
ethyl 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)13-19(16-9-5-14(2)6-10-16)24(21,22)17-11-7-15(3)8-12-17/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCUSDOFNKCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)

![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)

![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)
![6-(1-piperazinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5202583.png)
![1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5202591.png)
![N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5202592.png)

![N-benzyl-N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5202627.png)
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)
![6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5202642.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)